((4-Iodophenyl)ethynyl)trimethylsilane

Vue d'ensemble

Description

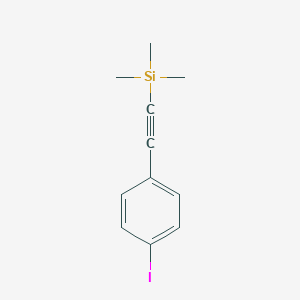

((4-Iodophenyl)ethynyl)trimethylsilane: is an organosilicon compound with the molecular formula C11H13ISi and a molecular weight of 300.21 g/mol . This compound is characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. It is commonly used in various chemical and biological research applications due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ((4-Iodophenyl)ethynyl)trimethylsilane can be synthesized through a reaction between trimethylsilyl iodide and arylacetylene . The reaction typically involves the use of a palladium catalyst and a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: ((4-Iodophenyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling , to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as triethylamine, used to neutralize acids formed during reactions.

Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Major Products:

Substituted Phenylacetylenes: Formed through substitution reactions.

Coupled Products: Formed through cross-coupling reactions.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Sonogashira Coupling Reactions :

- ((4-Iodophenyl)ethynyl)trimethylsilane is frequently used as a coupling partner in Sonogashira reactions, which are pivotal for synthesizing complex organic molecules. The presence of the iodine atom facilitates the coupling with terminal alkynes, leading to the formation of arylene-ethynylene systems .

- Synthesis of Oligo(arylene–ethynylene) Wires :

Applications in Materials Science

-

Organic Electronics :

- The compound shows promise in organic electronics due to its enhanced charge mobility and stability, which are crucial for developing flexible electronic devices. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

-

Photovoltaics :

- Preliminary studies indicate that materials derived from this compound can improve power conversion efficiency by enhancing light absorption and charge separation in solar cells.

-

Biosensors :

- Research has demonstrated improved detection limits and selectivity for specific biomarkers when using sensors based on this compound, indicating its potential in medical diagnostics.

Biomedical Applications

-

Drug Delivery Systems :

- Ongoing research is investigating the efficacy and safety of this compound as a drug carrier. Initial findings suggest promising results in enhancing drug solubility and stability.

- Photodynamic Therapy :

Data Table: Summary of Applications

| Field | Application Description | Key Findings |

|---|---|---|

| Organic Synthesis | Sonogashira coupling reactions | Facilitates synthesis of complex organic molecules |

| Materials Science | Organic electronics | Enhanced charge mobility and stability |

| Photovoltaics | Improved power conversion efficiency | Better light absorption and charge separation |

| Biosensors | Improved detection limits for biomarkers | Enhanced selectivity in sensor prototypes |

| Drug Delivery | Investigated as a drug carrier | Promising results in solubility and stability |

| Photodynamic Therapy | Used in synthesizing cationic photosensitizers | Potential applications in cancer treatment |

Case Studies

- Case Study on Oligo(arylene–ethynylene) Wires :

-

Biosensor Development :

- Research involving biosensors incorporating derivatives of this compound showed significant improvements in sensitivity towards specific biomarkers, paving the way for advanced diagnostic tools. This application underscores the compound's versatility beyond traditional chemical synthesis.

Mécanisme D'action

The mechanism of action of ((4-Iodophenyl)ethynyl)trimethylsilane involves its reactivity with various reagents to form new chemical bonds. The trimethylsilyl group serves as a protective group for the ethynyl moiety, allowing selective reactions at the iodophenyl group. The compound can undergo dehalosilylation to generate reactive intermediates, such as 1,2-dehydrobenzene , which can further participate in various chemical transformations.

Comparaison Avec Des Composés Similaires

- (4-Bromophenylethynyl)trimethylsilane

- (4-Methoxyphenyl)ethynyltrimethylsilane

- (4-Ethynylbenzonitrile)

Comparison: ((4-Iodophenyl)ethynyl)trimethylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions compared to its bromine or methoxy counterparts . The trimethylsilyl group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry .

Activité Biologique

((4-Iodophenyl)ethynyl)trimethylsilane is an organosilicon compound that has garnered attention in various fields of chemistry, particularly in medicinal and synthetic chemistry. This compound, characterized by its unique structural features, exhibits notable biological activities that warrant detailed exploration. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₃I Si, with a molecular weight of approximately 292.16 g/mol. Its structure includes a phenyl ring substituted with an iodine atom and an ethynyl group linked to a trimethylsilyl moiety. The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃I Si |

| Molecular Weight | 292.16 g/mol |

| Log P (octanol-water partition coefficient) | 3.84 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Compounds containing phenolic structures, such as this compound, have been reported to exhibit anticancer properties . Phenolic compounds are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in cell proliferation.

In a study evaluating the cytotoxicity of similar compounds on various cancer cell lines, it was found that phenolic derivatives can significantly reduce cell viability, suggesting that this compound may also possess similar effects .

CYP Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6. These enzymes play crucial roles in drug metabolism and the biotransformation of xenobiotics. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, which is a critical consideration in drug development and therapeutic applications .

Neuroprotective Properties

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage, which is a significant contributor to neurodegenerative diseases . The antioxidant properties attributed to the phenolic hydroxyl group are believed to play a vital role in this protective mechanism.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A common method includes the Sonogashira reaction between 1-iodo-4-ethynylbenzene and trimethylsilylacetylene:

- Reagents :

- 1-iodo-4-ethynylbenzene

- Trimethylsilylacetylene

- Palladium catalyst (Pd(PPh3)2Cl2)

- Copper(I) iodide (CuI)

- Base (e.g., triethylamine)

- Procedure :

- Dissolve the reagents in dry tetrahydrofuran (THF).

- Stir the mixture at elevated temperatures for several hours.

- Purify the product using column chromatography.

Table 2: Synthesis Conditions for this compound

| Step | Condition |

|---|---|

| Reaction Type | Sonogashira Cross-Coupling |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50 °C |

| Reaction Time | ~20 hours |

| Yield | Up to 91% |

Study on Anticancer Activity

A recent study investigated the anticancer effects of various phenolic compounds, including derivatives similar to this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values demonstrating potent activity at micromolar concentrations.

Neuroprotective Effects

Another study focused on the neuroprotective potential of phenolic compounds against oxidative stress in neuronal cell cultures. The findings revealed that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell survival rates under stress conditions .

Propriétés

IUPAC Name |

2-(4-iodophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFAKCCTQIPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473274 | |

| Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134856-58-9 | |

| Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Iodophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.